2-(Aminomethyl)-6-bromoisonicotinonitrile
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Overview
Description
2-(Aminomethyl)-6-bromoisonicotinonitrile is an organic compound that features a bromine atom, an aminomethyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-bromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by the introduction of the aminomethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 6-position of the pyridine ring. The subsequent introduction of the aminomethyl group can be achieved through a nucleophilic substitution reaction using formaldehyde and ammonia under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-bromoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include imines, primary amines, and other derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-(Aminomethyl)-6-bromoisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-bromoisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The aminomethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromoisonicotinonitrile: Lacks the aminomethyl group, limiting its use in certain reactions.
2-(Aminomethyl)-5-bromoisonicotinonitrile: Similar structure but with the bromine atom at a different position, affecting its chemical behavior
Uniqueness
2-(Aminomethyl)-6-bromoisonicotinonitrile is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-(aminomethyl)-6-bromopyridine-4-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,4,10H2 |
InChI Key |
VWADWOICZABAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)Br)C#N |
Origin of Product |
United States |
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